A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and presents logical workflows relevant to its preparation and potential biological screening.
Core Physicochemical Properties
2-(Pyrazin-2-yl)acetonitrile, identified by the CAS Number 5117-44-2, is a solid, yellow-to-brown compound. Its fundamental properties are crucial for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 5117-44-2 | [1][3] |
| Appearance | Yellow to brown solid | |
| Melting Point | 34-36 °C | |
| Boiling Point | 134.0-137.5 °C (at 14 Torr) | |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ | |
| pKa (Predicted) | 0.00 ± 0.10 | |
| LogP | 0.54268 | [3] |
| InChI Key | IMDVGMNGUNXHQJ-UHFFFAOYSA-N | [3] |
| SMILES | C1=CN=C(C=N1)CC#N | [2] |
Synthesis and Experimental Protocol
General Synthesis of 2-(Pyrazin-2-yl)acetonitrile
Objective: To synthesize 2-(Pyrazin-2-yl)acetonitrile from 2-chloropyrazine and sodium cyanide.
Materials:
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2-Chloropyrazine
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Thermometer
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Condenser
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloropyrazine (1 equivalent) in anhydrous DMSO.
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Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents) portion-wise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-(Pyrazin-2-yl)acetonitrile.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical and Experimental Workflows
To facilitate understanding of the processes involved in the synthesis and potential biological evaluation of 2-(Pyrazin-2-yl)acetonitrile, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Synthesis and Characterization Workflow for 2-(Pyrazin-2-yl)acetonitrile.
Given the limited specific information on the biological activity of 2-(Pyrazin-2-yl)acetonitrile, a logical diagram illustrating a general screening process for pyrazine derivatives is presented below.
Caption: General Workflow for Biological Activity Screening of Pyrazine Derivatives.
Biological Activity of Pyrazine Derivatives
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. While specific data for 2-(Pyrazin-2-yl)acetonitrile is limited in the public domain, the pyrazine scaffold is a key component in numerous therapeutic agents. A review of the literature indicates that pyrazine derivatives exhibit a wide range of pharmacological properties.[4]
| Biological Activity | Examples of Pyrazine-Containing Drugs/Compounds |
| Anticancer | Gilteritinib (AXL inhibitor), Bortezomib (proteasome inhibitor) |
| Antitubercular | Pyrazinamide |
| Antiviral | Favipiravir |
| Diuretic | Amiloride |
| Anti-inflammatory | Various experimental compounds |
| Antimicrobial | Various experimental compounds |
The nitrile group in 2-(Pyrazin-2-yl)acetonitrile can also serve as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The electron-withdrawing nature of the pyrazine ring and the nitrile group can influence the molecule's electronic properties and its potential interactions with biological targets.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile. The tabulated data offers a quick reference for its key characteristics. While a specific, validated synthesis protocol was not found, a generalized and plausible method has been detailed to guide researchers in its preparation. The provided workflows offer a logical framework for its synthesis, characterization, and potential biological evaluation. The diverse biological activities of the broader pyrazine class of compounds underscore the potential of 2-(Pyrazin-2-yl)acetonitrile as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential applications.




